![molecular formula C21H26N6O2 B2431250 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide CAS No. 2309310-56-1](/img/structure/B2431250.png)

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

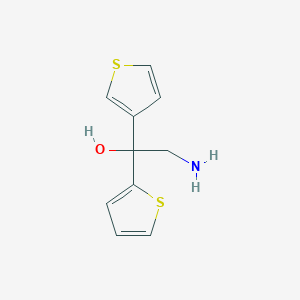

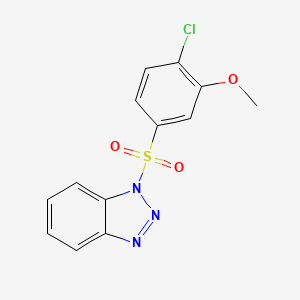

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Synthesis Analysis

The synthesis of these compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The specific synthesis process for this compound isn’t detailed in the available sources.Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-known heterocyclic structure . This structure is integral to its function as a bromodomain inhibitor .Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that act as bromodomain inhibitors . The exact chemical reactions it undergoes aren’t detailed in the available sources.Scientific Research Applications

Cardiovascular Research

Studies have explored triazolo-pyridazine derivatives for their potential cardiovascular benefits. For instance, the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have demonstrated promising coronary vasodilating and antihypertensive activities. These compounds, including those with tert-butyl groups, have shown potent activities in preclinical models, suggesting their potential as cardiovascular agents (Sato et al., 1980).

Antimicrobial and Antifungal Research

Triazolo-pyridazine derivatives have been synthesized and assessed for their antimicrobial efficacy. Research indicates that these compounds exhibit significant in vitro antibacterial and antifungal activities against a range of pathogens, highlighting their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).

Antihistaminic and Anti-inflammatory Applications

Another area of application for triazolo[1,5-b]pyridazine derivatives is in the development of antihistaminic and anti-inflammatory medications. Studies have identified compounds within this class that exhibit both antihistaminic activity and an inhibitory effect on eosinophil infiltration, making them promising candidates for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Future Directions

Properties

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-21(2,3)20-23-22-17-10-11-18(24-27(17)20)26-12-15(13-26)25(4)19(28)14-6-8-16(29-5)9-7-14/h6-11,15H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFCBFSBBZWDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)

methanone](/img/structure/B2431176.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2431180.png)

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)